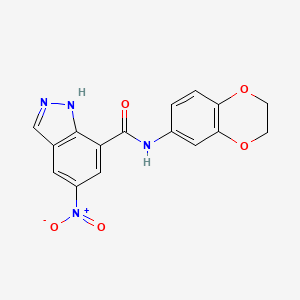
N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been widely studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders.
Mecanismo De Acción
MS-275 exerts its effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation results in the condensation of chromatin structure, leading to the repression of gene expression. By inhibiting HDAC activity, MS-275 promotes histone acetylation, leading to the activation of tumor suppressor genes and the repression of oncogenes. In addition, MS-275 also inhibits the activity of non-histone proteins, such as transcription factors and chaperone proteins, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
MS-275 has been shown to induce various biochemical and physiological effects in cells and tissues. It promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the repression of oncogenes. MS-275 also modulates the activity of non-histone proteins, leading to the regulation of various cellular processes, such as cell cycle progression, apoptosis, and angiogenesis. In addition, MS-275 has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 has several advantages for lab experiments. It has a well-established synthesis method, and its effects have been extensively studied in vitro and in vivo. MS-275 is also relatively stable and has a long half-life, allowing for sustained inhibition of HDAC activity. However, MS-275 also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, MS-275 can exhibit off-target effects, leading to the modulation of non-HDAC proteins.
Direcciones Futuras
There are several future directions for the study of MS-275. One area of research is the identification of biomarkers that can predict the response of tumors to MS-275 treatment. Another area of research is the development of combination therapies that can enhance the anti-cancer effects of MS-275. In addition, the potential use of MS-275 in the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis, warrants further investigation. Finally, the development of more potent and selective HDAC inhibitors, based on the structure of MS-275, could lead to the identification of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of MS-275 involves several steps, including the reaction of N-(methylsulfonyl)phthalimide with 2-bromo-1-methylbutane to form N-(1-methylbutyl)-N-(methylsulfonyl)phthalimide. This intermediate is then reacted with N-methylglycine to produce N~2~-methyl-N~1~-(1-methylbutyl)-N~2~-(methylsulfonyl)glycinamide. The overall yield of the synthesis process is approximately 20%.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. MS-275 exerts its anti-cancer effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting angiogenesis. In addition, MS-275 has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Propiedades
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-pentan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-5-6-8(2)10-9(12)7-11(3)15(4,13)14/h8H,5-7H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXXNUKEKKMHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CN(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[benzyl(4-fluorobenzyl)amino]ethanol](/img/structure/B6073962.png)
![2-(2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B6073964.png)
![2-methoxy-N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6073967.png)
![ethyl 2-anilino-5-[3-chloro-4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073975.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6073988.png)
![5-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6073990.png)
![4-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6074001.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B6074003.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6074008.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6074021.png)
![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B6074031.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B6074044.png)
![3-(1-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-3-piperidinyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6074060.png)